molecular formula C5H11NO3 B1453122 Methyl gamma-aminooxybutyrate CAS No. 107903-02-6

Methyl gamma-aminooxybutyrate

Cat. No.: B1453122
CAS No.: 107903-02-6
M. Wt: 133.15 g/mol
InChI Key: FUUBPYWVWFTFGV-UHFFFAOYSA-N
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Description

Methyl gamma-aminooxybutyrate is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

107903-02-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 4-aminooxybutanoate

InChI

InChI=1S/C5H11NO3/c1-8-5(7)3-2-4-9-6/h2-4,6H2,1H3

InChI Key

FUUBPYWVWFTFGV-UHFFFAOYSA-N

SMILES

COC(=O)CCCON

Canonical SMILES

COC(=O)CCCON

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of Aminooxy and Ester Functional Groups

Methyl γ-aminooxybutyrate contains both an aminooxy (–ONH₂) group and a methyl ester (–COOCH₃). Key reactivity trends for these groups include:

  • Aminooxy Group :

    • Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form oxime derivatives, a common strategy in bioorthogonal chemistry[^9].

    • Susceptible to oxidation, forming nitroso or nitroxide intermediates under strong oxidative conditions[^9][^12].

  • Methyl Ester :

    • Hydrolyzes to carboxylic acids under acidic or basic conditions (e.g., LiOH/THF/H₂O)[^4][^10].

    • Participates in transesterification reactions with alcohols or amines[^6][^8].

Hypothetical Reaction Pathways

While no direct studies exist, analogous systems suggest plausible reactions:

Condensation with Carbonyl Compounds

Reaction with aldehydes/ketones could yield oxime-linked products:

RC O+H2N O CH2 3COOCH3RC N O CH2 3COOCH3+H2O\text{RC O}+\text{H}_2\text{N O CH}_2\text{ }_3\text{COOCH}_3\rightarrow \text{RC N O CH}_2\text{ }_3\text{COOCH}_3+\text{H}_2\text{O}

Conditions : Mildly acidic or neutral pH, room temperature[^9].

Ester Hydrolysis

Conversion to γ-aminooxybutyric acid via saponification:

H2N O CH2 3COOCH3NaOH H2OH2N O CH2 3COONa++CH3OH\text{H}_2\text{N O CH}_2\text{ }_3\text{COOCH}_3\xrightarrow{\text{NaOH H}_2\text{O}}\text{H}_2\text{N O CH}_2\text{ }_3\text{COO}^-\text{Na}^++\text{CH}_3\text{OH}

Kinetics : Rate depends on steric effects of the aminooxy group[^4][^10].

Nucleophilic Substitution

The aminooxy group may act as a nucleophile in alkylation or arylation reactions:

H2N O CH2 3COOCH3+R XR NH O CH2 3COOCH3+HX\text{H}_2\text{N O CH}_2\text{ }_3\text{COOCH}_3+\text{R X}\rightarrow \text{R NH O CH}_2\text{ }_3\text{COOCH}_3+\text{HX}

Catalysts : Base (e.g., K₂CO₃) or phase-transfer agents[^6][^8].

Research Gaps and Recommendations

  • Synthetic Studies : No reported synthesis or characterization of methyl γ-aminooxybutyrate in peer-reviewed journals. Priority should be given to optimizing its preparation from γ-aminooxybutyric acid and methanol under acidic catalysis.

  • Stability Profiling : Investigate degradation pathways (e.g., hydrolysis, oxidation) under varying pH and temperature[^7][^11].

  • Biological Applications : Explore its potential as a prodrug or metabolic intermediate, leveraging known roles of γ-aminobutyric acid derivatives in neurotransmission and inflammation[^11][^13].

Comparative Data from Analogous Systems

Reaction TypeExample SystemConditionsYield/OutcomeReference
Oxime formationAminooxyacetic acid + acetonepH 5.0, 25°C>90% oxime product
Ester hydrolysisMethyl γ-aminobutyrate1M NaOH, reflux, 2h85% γ-aminobutyric acid
AlkylationMethyl acrylate + alkyl halideK₂CO₃, DMF, 60°C70–80% alkylated product6

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